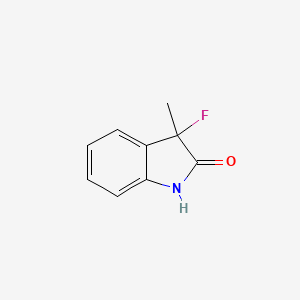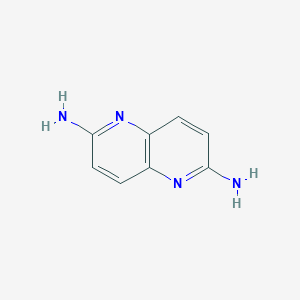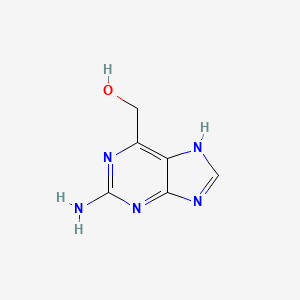
1,2,3,4-Tetrahydroquinoline-7,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinolina-7,8-diamina es un compuesto orgánico heterocíclico que pertenece a la clase de las tetrahydroquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal. La estructura de la 1,2,3,4-Tetrahydroquinolina-7,8-diamina consiste en un sistema de anillo de quinolina que está parcialmente saturado, con dos grupos amino unidos en las posiciones 7 y 8.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 1,2,3,4-Tetrahydroquinolina-7,8-diamina se puede sintetizar a través de varios métodos. Un enfoque común implica la reducción de derivados de quinolina. Por ejemplo, la reducción de 7,8-dinitroquinolina usando hidrógeno en presencia de un catalizador de paladio puede producir 1,2,3,4-Tetrahydroquinolina-7,8-diamina. Otro método implica la ciclización de precursores apropiados en condiciones ácidas.
Métodos de Producción Industrial: La producción industrial de 1,2,3,4-Tetrahydroquinolina-7,8-diamina a menudo implica procesos de hidrogenación catalítica a gran escala. Estos métodos están optimizados para obtener un alto rendimiento y pureza, utilizando sistemas catalíticos avanzados y ambientes de reacción controlados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 1,2,3,4-Tetrahydroquinolina-7,8-diamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Se puede reducir aún más para formar derivados de aminas totalmente saturados.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de catalizadores de paladio o platino se usa comúnmente.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos Principales:
Oxidación: Derivados de quinolina.
Reducción: Derivados de aminas totalmente saturados.
Sustitución: Varios derivados de tetrahydroquinolina sustituidos.
Aplicaciones Científicas De Investigación
La 1,2,3,4-Tetrahydroquinolina-7,8-diamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 1,2,3,4-Tetrahydroquinolina-7,8-diamina implica su interacción con varios objetivos moleculares. Los grupos amino pueden formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. El compuesto también puede interactuar con enzimas y receptores, modulando su función y provocando varios efectos biológicos.
Compuestos Similares:
1,2,3,4-Tetrahydroisoquinolina: Estructura similar pero con diferentes actividades biológicas.
Quinolina: Contraparte totalmente aromática con propiedades químicas distintas.
2,3-Dihydroquinolina: Parcialmente saturado pero con diferentes patrones de sustitución.
Unicidad: La 1,2,3,4-Tetrahydroquinolina-7,8-diamina es única debido a su patrón de sustitución específico y la presencia de dos grupos amino, que confieren una reactividad química y una actividad biológica distintas en comparación con sus análogos.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different biological activities.
Quinoline: Fully aromatic counterpart with distinct chemical properties.
2,3-Dihydroquinoline: Partially saturated but with different substitution patterns.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7,8-diamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoline-7,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5,10-11H2 |
Clave InChI |
UEWPTWVJUJOFRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C(C=C2)N)N)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)

![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)







